molecular formula C16H25Br B14214487 2-Bromo-1,4-di(pentan-3-yl)benzene CAS No. 825644-13-1

2-Bromo-1,4-di(pentan-3-yl)benzene

Cat. No.: B14214487
CAS No.: 825644-13-1
M. Wt: 297.27 g/mol
InChI Key: MWZCFIZOSOESGP-UHFFFAOYSA-N
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Description

2-Bromo-1,4-di(pentan-3-yl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the 2-position and two branched pentan-3-yl groups at the 1- and 4-positions. The pentan-3-yl substituents (C₅H₁₁) are tertiary alkyl chains, contributing significant steric bulk and lipophilicity to the molecule. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex architectures such as ligands for metal-organic frameworks (MOFs) or functionalized polymers. Its bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the alkyl groups enhance solubility in non-polar solvents .

Properties

CAS No.

825644-13-1

Molecular Formula

C16H25Br

Molecular Weight

297.27 g/mol

IUPAC Name

2-bromo-1,4-di(pentan-3-yl)benzene

InChI

InChI=1S/C16H25Br/c1-5-12(6-2)14-9-10-15(16(17)11-14)13(7-3)8-4/h9-13H,5-8H2,1-4H3

InChI Key

MWZCFIZOSOESGP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CC(=C(C=C1)C(CC)CC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,4-di(pentan-3-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,4-di(pentan-3-yl)benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,4-di(pentan-3-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 1,4-di(pentan-3-yl)benzene derivatives with different functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 1,4-di(pentan-3-yl)benzene.

Scientific Research Applications

2-Bromo-1,4-di(pentan-3-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-di(pentan-3-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to various biological and chemical effects, depending on the specific target and reaction conditions .

Comparison with Similar Compounds

Key Compounds:

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7) Substituents: Bromine at 4-position, amino (-NH₂) groups at 1- and 2-positions. Electronic Effects: Amino groups are strong electron donors via resonance, activating the benzene ring toward electrophilic substitution. Bromine, a weak electron-withdrawing group, directs further substitution meta to itself. Applications: Used in dye synthesis and coordination chemistry due to its chelating amino groups .

1-Bromo-2,4-dimethoxybenzene (CAS 17715-69-4)

  • Substituents: Bromine at 1-position, methoxy (-OCH₃) groups at 2- and 4-positions.
  • Electronic Effects: Methoxy groups donate electrons via resonance, increasing ring reactivity. Bromine directs substitution para or ortho.
  • Physical Properties: Boiling point 123–124°C, density 1.495 g/mL .

1-Bromo-3,5-dimethoxybenzene (CAS 20469-65-2)

  • Substituents: Bromine at 1-position, methoxy groups at 3- and 5-positions.
  • Electronic Effects: Symmetric substitution creates a highly activated ring, favoring electrophilic reactions at the remaining positions.

1-Bromo-2-ethylbutane (CAS 3814-34-4)

  • Substituents: Branched alkyl chain (ethylbutane) adjacent to bromine.
  • Physical Properties: Boiling point 143–144°C, density 1.179 g/mL .

This compound

  • Substituent Effects :
    • The pentan-3-yl groups are bulky, electron-donating via induction, creating steric hindrance that may slow reactions at the bromine site.
    • Bromine at the 2-position directs further substitution to the 5-position (meta to Br).
  • Physical Properties :
    • Molecular weight ≈ 300.29 g/mol (calculated), higher than most analogs due to large alkyl groups.
    • Predicted boiling point >200°C (estimated from alkyl chain contributions).
  • Reactivity :
    • Bromine is less reactive toward nucleophilic substitution compared to analogs with electron-withdrawing substituents (e.g., nitro groups).

Data Table: Comparative Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Substituents Reactivity Profile
This compound ~300.29 >200 (estimated) Br, 2× pentan-3-yl Moderate reactivity (steric hindrance)
4-Bromo-1,2-diaminobenzene 187.03 N/A Br, 2× NH₂ High (activated ring)
1-Bromo-2,4-dimethoxybenzene 217.05 123–124 Br, 2× OCH₃ High (electron-rich ring)
1-Bromo-2-ethylbutane 165.07 143–144 Br, branched alkyl High (SN2 favorable)

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